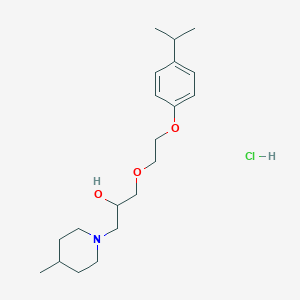
1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H34ClNO3 and its molecular weight is 371.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1351584-55-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is C20H34ClNO. It features a piperidine moiety which is significant in pharmacological activity due to its ability to interact with various receptors in the body.
The compound's biological activity is primarily attributed to its interaction with alpha-adrenergic receptors. Research indicates that it acts as an antagonist at alpha1-adrenoreceptors, which are implicated in various physiological processes including vasoconstriction and modulation of neurotransmitter release .
Antitumor Activity
A study focused on the compound's antitumor effects demonstrated significant activity against human prostate cancer cells (PC-3). The sulforhodamine B (SRB) assay revealed that compounds similar to this compound exhibited low micromolar concentrations that effectively inhibited cell proliferation and induced apoptosis .
Receptor Interaction
The compound has been shown to selectively bind to alpha1D and alpha1B adrenergic receptor subtypes. The modulation of these receptors has been associated with reduced expression levels in cancer cells, suggesting a mechanism through which the compound may exert its antitumor effects .
Study on Prostate Cancer
In a notable case study involving PC-3 cells, treatment with the compound resulted in a significant reduction of cell viability. The study measured various parameters including GI50 (the concentration required to inhibit cell growth by 50%), TGI (the total growth inhibition), and LC50 (the lethal concentration for 50% of the cells). Results indicated that the compound effectively induced apoptosis through receptor-mediated pathways .
| Parameter | Value |
|---|---|
| GI50 | Low micromolar |
| TGI | Significant reduction |
| LC50 | Effective at low concentrations |
Study on Sphingosine Kinase Inhibition
Another research effort investigated the compound as a potential inhibitor of sphingosine kinase (SphK1), an enzyme implicated in cancer progression. The compound demonstrated moderate inhibitory activity against SphK1, suggesting a dual mechanism where it not only antagonizes adrenergic receptors but also interferes with key signaling pathways involved in tumor growth .
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3.ClH/c1-16(2)18-4-6-20(7-5-18)24-13-12-23-15-19(22)14-21-10-8-17(3)9-11-21;/h4-7,16-17,19,22H,8-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQSTJRFGCKJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCCOC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













